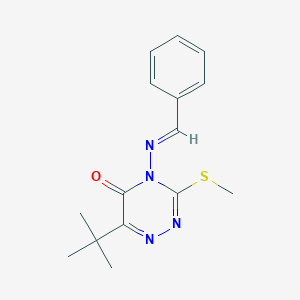

![molecular formula C13H14Cl3N3O3S B5592094 2-[({[2,2,2-trichloro-1-(propionylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5592094.png)

2-[({[2,2,2-trichloro-1-(propionylamino)ethyl]amino}carbonothioyl)amino]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex benzoic acid derivatives involves strategic functional group transformations and condensation reactions. While specific studies on this compound are scarce, related research highlights methods for synthesizing analogous structures. For instance, compounds with intricate substituent patterns are often synthesized through reactions like condensation of aminobenzoic acids with various esters or amidation processes involving acyl chlorides and amines under controlled conditions (Kudyakova et al., 2009).

Molecular Structure Analysis

Understanding the molecular structure of such a compound is crucial for predicting its reactivity and interactions. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods offer insights into the arrangement of atoms and the conformational stability of the molecule. Spectroscopic and theoretical studies, for instance, provide a detailed picture of molecular vibrations, bond lengths, and angles, contributing to a comprehensive understanding of the compound's structure (İ. Koca et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving such a compound could include nucleophilic substitutions, electrophilic additions, and complexation with metals, revealing its versatile reactivity profile. The presence of both amino and carboxylic acid functional groups allows for diverse chemical transformations and the formation of complexes with various metals, indicating its potential as a ligand in coordination chemistry (Yulia S. Kudyakova et al., 2009).

科学的研究の応用

Corrosion Inhibition

Compounds within the benzothiazole derivatives family, such as certain synthesized benzothiazole derivatives studied for their corrosion inhibiting effects against steel in acidic solutions, demonstrate significant potential for application in materials science, particularly in corrosion protection. These studies underline the utility of such compounds in enhancing the durability and lifespan of metal components in various industrial settings (Hu et al., 2016).

Organic Synthesis and Cell Differentiation

The synthesis of structural analogs to compounds related to 2-amino benzoic acid derivatives, focusing on potential cardiogenetic activity, illustrates the chemical's versatility in organic synthesis and its implications for biomedical research. This highlights the role of such compounds in developing treatments or research tools in cell biology and cardiology (Linder et al., 2018).

Pharmaceutical and Biological Activity

The broad range of applications for benzoic acid derivatives in food, cosmetics, hygiene, and pharmaceutical products underscores the multifaceted roles of these compounds. Their widespread use stems from their antibacterial and antifungal properties, as well as their role as preservatives and flavoring agents. This diversification points to the potential pharmaceutical and biological significance of related complex molecules (del Olmo et al., 2017).

Advanced Materials

In the field of materials science, particularly in the development of advanced materials like perovskite solar cells, compounds with similar functional groups have been utilized to enhance the efficiency and stability of these devices. The incorporation of such compounds into perovskite materials demonstrates their value in improving the performance of renewable energy technologies (Hu et al., 2018).

Safety and Hazards

特性

IUPAC Name |

2-[[2,2,2-trichloro-1-(propanoylamino)ethyl]carbamothioylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl3N3O3S/c1-2-9(20)18-11(13(14,15)16)19-12(23)17-8-6-4-3-5-7(8)10(21)22/h3-6,11H,2H2,1H3,(H,18,20)(H,21,22)(H2,17,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNQRDMPKDAWOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

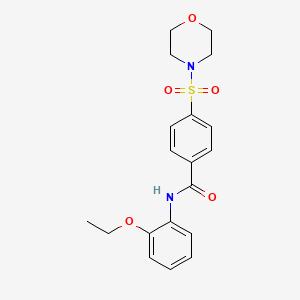

![2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate](/img/structure/B5592011.png)

![1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5592024.png)

![2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5592029.png)

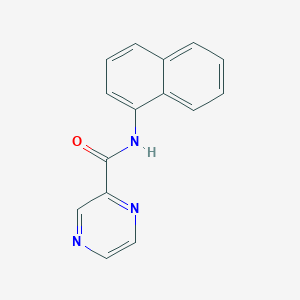

![4-[(3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5592030.png)

![2-{1-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5592040.png)

![2-chloro-6-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5592042.png)

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5592050.png)

![5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5592066.png)

![N'-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5592068.png)

![3-(4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5592083.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5592097.png)